molecular formula C17H13ClN4O3S B2392242 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235624-60-8

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2392242
CAS RN: 1235624-60-8
M. Wt: 388.83
InChI Key: NMTYRGSAJWCUOZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups that are common in pharmaceuticals and other biologically active compounds. These include the imidazole ring, the thiazole ring, and the nitro group . Compounds containing these groups often exhibit a wide range of biological activities, such as antimicrobial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic activities .

Scientific Research Applications

Anticonvulsant Activity

A study focused on synthesizing omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives to evaluate their anticonvulsant activities. It was found that compounds with specific substituents, including nitro and chloro groups, displayed significant activity against seizures induced by maximal electroshock (MES). This suggests the potential of such derivatives, which share structural similarities with 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, for developing anticonvulsant medications (Aktürk et al., 2002).

Antimicrobial Agents

Research into the synthesis of derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide indicated significant antibacterial activity. The study synthesized various derivatives, including those bearing an imidazole ring similar to the core structure of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, showing promising antibacterial properties (Ramalingam et al., 2019).

Antitumor Activity

Derivatives of benzothiazole and imidazole have been synthesized and evaluated for their antitumor activities. Compounds incorporating elements of the 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide structure were tested against human tumor cell lines, revealing some derivatives with considerable anticancer activity. This highlights the compound's potential as a scaffold for developing new antitumor agents (Yurttaş et al., 2015).

Electrochemical and Optical Properties

A study involving the synthesis of a novel monomer for electrochemical copolymerization investigated the optical and electrochromic properties of polymers derived from benzimidazole, indicating potential applications in electronic devices. While not directly involving 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, this research underscores the relevance of similar structures in developing materials with unique electrochemical and optical properties (Soylemez et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This often involves binding to specific proteins or other biomolecules. For example, many drugs work by binding to receptors or enzymes, thereby modulating their activity .

Future Directions

Future research on this compound could involve further studies to elucidate its mechanism of action, optimize its synthesis, and assess its safety and efficacy as a potential drug .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-4-2-5-13(8-12)21-15(9-20-17(21)26-10-16(19)23)11-3-1-6-14(7-11)22(24)25/h1-9H,10H2,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTYRGSAJWCUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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